molecular formula C22H17Cl2N3O2 B10900144 4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide

4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No.: B10900144
M. Wt: 426.3 g/mol
InChI Key: IPNGQBUFIBHHLR-WGARJPEWSA-N
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Description

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl hydrazone moiety and a chlorophenyl benzamide group. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzoyl hydrazone. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE
  • 4-CHLORO-N-(3-METHOXYPHENYL)BENZAMIDE
  • 4-CHLORO-N-(4-NITROPHENYL)BENZAMIDE

Uniqueness

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C22H17Cl2N3O2

Molecular Weight

426.3 g/mol

IUPAC Name

3-chloro-N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C22H17Cl2N3O2/c1-14(26-27-22(29)17-5-2-6-19(24)12-17)16-4-3-7-20(13-16)25-21(28)15-8-10-18(23)11-9-15/h2-13H,1H3,(H,25,28)(H,27,29)/b26-14-

InChI Key

IPNGQBUFIBHHLR-WGARJPEWSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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